Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate
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Overview
Description
Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate is a chemical compound with the molecular formula C9H9ClFNO2 and a molecular weight of 217.62 g/mol It is an ester derivative of pyridine, characterized by the presence of chlorine and fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate typically involves the esterification of 3-chloro-4-fluoropyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation and crystallization to achieve high purity levels required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of 3-chloro-4-fluoropyridine-2-carboxylic acid.
Reduction: Formation of ethyl (3-chloro-4-fluoropyridin-2-YL)methanol.
Scientific Research Applications
Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: Utilized in the development of pesticides and herbicides.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-chloro-4-fluoropyridin-3-YL)acetate
- Ethyl (3-chloro-5-fluoropyridin-2-YL)acetate
- Ethyl (3-chloro-4-bromopyridin-2-YL)acetate
Uniqueness
Ethyl (3-chloro-4-fluoropyridin-2-YL)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-7-9(10)6(11)3-4-12-7/h3-4H,2,5H2,1H3 |
InChI Key |
LEZOYLFPAQSOPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1Cl)F |
Origin of Product |
United States |
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